molecular formula C20H24ClN3O3 B8506105 2,4-Di-tert-butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 60261-49-6

2,4-Di-tert-butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No. B8506105
Key on ui cas rn: 60261-49-6
M. Wt: 389.9 g/mol
InChI Key: MIMONXWGQIJLGP-UHFFFAOYSA-N
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Patent
US04041044

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-3',5'-di-tert-butyl-5-chloro-2-nitroazobenzene, the product 5-chloro-2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole was obtained after a reaction time of 5 hours in a yield of 80.4% of theory as an isolated product of melting point 151°-154° C. An additional 4.5% yield was present in the mother liquor for an overall yield of 84.9% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C(C(CC)(C)C)=CC(C(CC)(C)C)=CC=1N=NC1C=CC=CC=1[N+]([O-])=O.[OH:29][C:30]1[C:35]([C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:34][C:33]([C:40]([CH3:43])([CH3:42])[CH3:41])=[CH:32][C:31]=1[N:44]=[N:45][C:46]1[CH:51]=[C:50]([Cl:52])[CH:49]=[CH:48][C:47]=1[N+:53]([O-])=O>>[Cl:52][C:50]1[CH:49]=[CH:48][C:47]2=[N:53][N:44]([C:31]3[CH:32]=[C:33]([C:40]([CH3:43])([CH3:42])[CH3:41])[CH:34]=[C:35]([C:36]([CH3:39])([CH3:38])[CH3:37])[C:30]=3[OH:29])[N:45]=[C:46]2[CH:51]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N=NC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N=NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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